molecular formula C8H5BrFNO B1440954 (2-Bromo-5-fluorophenoxy)acetonitrile CAS No. 874804-05-4

(2-Bromo-5-fluorophenoxy)acetonitrile

Cat. No.: B1440954
CAS No.: 874804-05-4
M. Wt: 230.03 g/mol
InChI Key: SMNFZJOYQJVJNA-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H5BrFNO. It is a member of the phenoxyacetonitrile family, characterized by the presence of bromine and fluorine atoms attached to a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile typically involves the nucleophilic substitution reaction of 2-bromo-5-fluorophenol with acetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Substitution Reactions: The fluorine atom can be substituted by other halogens or functional groups through halogen exchange reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of this compound, while oxidation would produce an oxide derivative .

Scientific Research Applications

(2-Bromo-5-fluorophenoxy)acetonitrile has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.

    Biological Studies: Researchers use this compound to study the effects of halogenated phenoxy compounds on biological systems, including their interactions with enzymes and receptors .

Mechanism of Action

The exact mechanism of action of (2-Bromo-5-fluorophenoxy)acetonitrile depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. detailed studies on the precise molecular pathways involved are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorophenol: A precursor in the synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile, used in similar applications.

    2-Bromo-5-fluorobenzyl alcohol: Another related compound with applications in organic synthesis and pharmaceuticals.

    2-Bromo-5-fluorobenzonitrile: Shares similar structural features and is used in the synthesis of various organic compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct chemical properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, offering advantages in terms of reactivity and selectivity compared to similar compounds .

Properties

IUPAC Name

2-(2-bromo-5-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNFZJOYQJVJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693209
Record name (2-Bromo-5-fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-05-4
Record name (2-Bromo-5-fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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